An In-Depth Technical Guide to the Structure Elucidation of 4-Methyl-3-(piperidin-2-yl)pyridine
An In-Depth Technical Guide to the Structure Elucidation of 4-Methyl-3-(piperidin-2-yl)pyridine
Introduction
Within the landscape of medicinal chemistry, nitrogen-containing heterocycles, particularly those featuring pyridine and piperidine scaffolds, are of paramount importance. The piperidine ring is a ubiquitous structural motif found in a vast array of clinically approved drugs, valued for its ability to modulate physicochemical properties like lipophilicity and basicity, which in turn enhances druggability and pharmacokinetic profiles.[1] Similarly, the pyridine ring is a cornerstone in pharmaceutical development, offering a stable aromatic system with versatile substitution patterns.[2][3]
The compound 4-Methyl-3-(piperidin-2-yl)pyridine presents a compelling case study for structure elucidation. It combines these two critical pharmacophores and introduces structural complexity through a chiral center at the junction of the two rings. Unambiguous confirmation of its constitution—the precise connectivity of its atoms—and its configuration—their spatial arrangement—is a non-negotiable prerequisite for any further investigation in drug discovery and development.
This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of 4-Methyl-3-(piperidin-2-yl)pyridine. It is designed for researchers and drug development professionals, moving beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and authoritative analytical cascade.
The Strategic Workflow: A Multi-Pronged Approach
The elucidation of a novel molecular structure is a process of systematic, orthogonal analysis. Each technique provides a unique piece of the puzzle, and their combined data build a self-consistent and irrefutable structural proof. The overall strategy begins with determining the molecular formula, proceeds to identify functional groups and fragments, establishes the complete atomic connectivity, and culminates in the definitive confirmation of the three-dimensional structure.
Caption: Overall workflow for structure elucidation.
Part 1: Determination of Molecular Formula
The first and most fundamental question is: "What is the elemental composition?" Answering this with high confidence is the bedrock of the entire elucidation process.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: While standard mass spectrometry provides the nominal mass, HRMS is critical because it measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing between isobars (compounds with the same nominal mass but different formulas). For a nitrogen-containing compound like ours, Electrospray Ionization (ESI) is the preferred "soft" ionization technique as it readily protonates the basic nitrogen atoms, yielding a strong pseudomolecular ion peak [M+H]⁺.[4]
Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid to aid protonation).
-
Instrumentation: Utilize a tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), equipped with an ESI source.[4]
-
Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ species.[4]
-
Analysis: Infuse the sample at a low flow rate (e.g., 5-10 µL/min). Acquire a full scan spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Calibration: Ensure the instrument is calibrated with a known standard to guarantee mass accuracy.
-
Data Processing: Use the instrument's software to calculate the elemental composition for the observed accurate mass of the [M+H]⁺ ion, setting constraints for expected elements (C, H, N).
Data Presentation: Expected HRMS Data
| Parameter | Expected Value | Hypothetical Observed | Error (ppm) |
| Molecular Formula | C₁₁H₁₆N₂ | - | - |
| Neutral Exact Mass | 176.13135 | - | - |
| [M+H]⁺ Ion | 177.13862 | 177.13845 | -0.96 |
This sub-ppm mass error provides extremely high confidence in the proposed molecular formula of C₁₁H₁₆N₂.
Part 2: Functional Group and Fragment Analysis
With the molecular formula established, the next step is to identify key functional groups and structural motifs.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and effective method for identifying characteristic functional groups based on their vibrational frequencies. For 4-Methyl-3-(piperidin-2-yl)pyridine, we expect to see distinct signals for the aromatic pyridine ring and the saturated piperidine ring.[5] The presence of an N-H bond in the piperidine moiety should give a characteristic stretching vibration, while aromatic C-H stretches appear at higher wavenumbers than their aliphatic counterparts.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: Process the resulting spectrum to identify key absorption bands.
Data Presentation: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, broad | N-H stretch (piperidine) |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch (pyridine)[6] |
| 2950-2850 | Strong | Aliphatic C-H stretch (piperidine, methyl) |
| ~1600, ~1480 | Medium-Strong | C=C and C=N ring stretching (pyridine)[6] |
| ~1450 | Medium | CH₂ scissoring (piperidine) |
MS/MS Fragmentation Analysis
Expertise & Experience: Tandem mass spectrometry (MS/MS) provides crucial connectivity information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation pathways of piperidine derivatives are well-characterized and often initiated by the nitrogen atom.[7] The most common fragmentation is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen, which results in a stable iminium ion.[4]
Caption: Proposed primary fragmentation pathways.
Experimental Protocol: ESI-MS/MS Analysis
-
Instrumentation: Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Parent Ion Selection: In the first stage (MS1), isolate the [M+H]⁺ precursor ion (m/z 177).
-
Fragmentation: Subject the isolated ions to Collision-Induced Dissociation (CID) with an inert gas (e.g., Argon or Nitrogen) in the collision cell.
-
Daughter Ion Analysis: Scan the resulting fragment ions in the second stage (MS2) to generate the product ion spectrum.
-
Energy Optimization: Optimize the collision energy to achieve a rich fragmentation pattern without completely obliterating the parent ion.
Data Presentation: Expected Key Fragment Ions
| m/z | Proposed Structure/Fragment | Rationale |
| 177 | [C₁₁H₁₇N₂]⁺ | Protonated molecule ([M+H]⁺) |
| 162 | [M+H - CH₃]⁺ | Loss of the methyl group |
| 94 | [C₅H₄N-CH₃]⁺ | Cleavage of C-C bond between rings |
| 84 | [C₅H₁₀N]⁺ | Piperidinium fragment via α-cleavage[4] |
Part 3: Definitive Connectivity via NMR Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.[8][9]
One-Dimensional (1D) NMR: ¹H, ¹³C, and DEPT
Expertise & Experience:
-
¹H NMR: Provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (spin-spin coupling), and relative numbers (integration). We expect three distinct aromatic protons, one N-H proton, a complex multiplet region for the piperidine ring, and a singlet for the methyl group.
-
¹³C NMR: Shows the number of unique carbon environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH₃, CH₂, CH, and quaternary carbons, simplifying the assignment of the complex ¹³C spectrum.[10]
Experimental Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H Spectrum: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure proper shimming for high resolution.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
DEPT-135/90: Run DEPT-135 (CH/CH₃ positive, CH₂ negative) and DEPT-90 (only CH signals appear) experiments to determine carbon multiplicities.
Two-Dimensional (2D) NMR: Establishing Unambiguous Connections
Expertise & Experience: While 1D NMR provides the pieces, 2D NMR shows how they are connected.[10]
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks. It will be essential to trace the connectivity within the pyridine ring and separately within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the primary method for assigning carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals correlations between protons and carbons that are two or three bonds away. The HMBC spectrum will provide the definitive link between the methyl group, the pyridine ring, and the piperidine ring.
Caption: Key HMBC correlations confirming the overall structure.
Data Presentation: Consolidated NMR Assignment Table (Hypothetical Data in CDCl₃)
| Position | δ ¹³C (ppm) | DEPT-135 | δ ¹H (ppm) | Multiplicity | Integration | Key HMBC Correlations (from H to C) |
| Pyridine | ||||||
| 2 | ~149.0 | CH | ~8.40 | d | 1H | C4, C6 |
| 3 | ~135.0 | C (Quat) | - | - | - | - |
| 4 | ~147.0 | C (Quat) | - | - | - | - |
| 5 | ~123.0 | CH | ~7.10 | d | 1H | C3, C4 |
| 6 | ~150.0 | CH | ~8.50 | s | 1H | C2, C4 |
| Methyl | ||||||
| CH₃ | ~18.0 | CH₃ | ~2.30 | s | 3H | C3, C4, C5 |
| Piperidine | ||||||
| 2' | ~58.0 | CH | ~3.50 | m | 1H | C3, C4 (Pyridine) |
| 3' | ~30.0 | CH₂ | ~1.80, 1.60 | m | 2H | C2', C5' |
| 4' | ~25.0 | CH₂ | ~1.70, 1.50 | m | 2H | C3', C5' |
| 5' | ~26.0 | CH₂ | ~1.90, 1.40 | m | 2H | C4', C6' |
| 6' | ~47.0 | CH₂ | ~3.10, 2.70 | m | 2H | C2', C5' |
| NH | - | - | ~2.10 | br s | 1H | - |
Part 4: Definitive Structural Confirmation
Single Crystal X-Ray Diffraction
Trustworthiness: While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray diffraction is the undisputed "gold standard" for structural proof.[9] It provides a precise 3D map of electron density, allowing for the direct visualization of the atomic connectivity, bond lengths, bond angles, and, crucially, the relative and absolute stereochemistry.
Experimental Protocol: X-Ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Often, forming a salt (e.g., hydrochloride or tartrate) can improve crystallinity.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the structural model against the experimental data until convergence is reached.
The resulting crystal structure would provide irrefutable evidence for the 4-Methyl-3-(piperidin-2-yl)pyridine structure and would definitively assign the relative stereochemistry of the substituents.
Conclusion
The structure elucidation of 4-Methyl-3-(piperidin-2-yl)pyridine is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry establishes the elemental formula, providing a foundational constraint. FTIR and MS/MS fragmentation offer initial insights into the functional groups and structural motifs present. The core of the elucidation lies in a comprehensive suite of 1D and 2D NMR experiments, which work in concert to build the complete connectivity map of the molecule, piece by piece. Finally, single-crystal X-ray diffraction, when achievable, offers the ultimate, unambiguous confirmation of the proposed structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the unshakeable structural foundation required for advancing a compound in the drug development pipeline.
References
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- Green, J. H. S., & Kynaston, W. (1969). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry.
- Unknown. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
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- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
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